Cbz-L-allysine ethylene acetal
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Overview
Description
Cbz-L-allysine ethylene acetal is a chemical compound with the molecular formula C16H21NO6 . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of allysine-bis-p-naphthol derivative, which is related to L-Allysine ethylene acetal, involves heating L-Allysine ethylene acetal (25 mg, 0.13 mmol) in 6N HCl (10 mL) containing 2-naphthol-7-sulfonate (325 mg, 1.32 mmol) at 110 °C for 24 hours . The reaction is then cooled to room temperature, neutralized with 6 N NaOH, filtered, and purified by preparative HPLC to yield a pale brown solid .Molecular Structure Analysis
The molecular structure of Cbz-L-allysine ethylene acetal consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Scientific Research Applications
Synthesis of Allysine Ethylene Acetal
Cbz-L-allysine ethylene acetal can be synthesized from the corresponding keto acid by reductive amination using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius . This process involves the preparation of lithium-5-(1,3-dioxolane-2-yl)-2-oxo-pentanoate (1, lithium salt) which is accomplished by converting tetrahydrofuran (THF) into 4-bromobutanol 5, followed by oxidation to 4-bromobutanal 6 and protection of the aldehyde as the ethylene glycol acetal 7 .
Large Scale Synthesis
The combination of hydroformylation and biocatalysis has been used for the large-scale synthesis of (S)-Allysine Ethylene Acetal . This process involves the conversion, regioselectivity, and product distribution determined by GC .
Peptide Synthesis
Cbz-L-allysine ethylene acetal is used in the synthesis of peptides . Peptides are short chains of amino acids that are biologically active and play a key role in pharmaceutical research.
Drug Development
Cbz-L-allysine ethylene acetal can be used as a chiral intermediate for drug development . Chiral intermediates are crucial in the pharmaceutical industry as they can be used to create drugs with improved efficacy and reduced side effects.
Mechanism of Action
Target of Action
Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
Mode of Action
As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .
Result of Action
As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .
properties
IUPAC Name |
(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOEVIPNQUBFK-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.